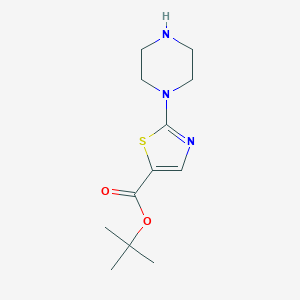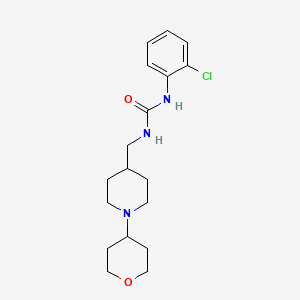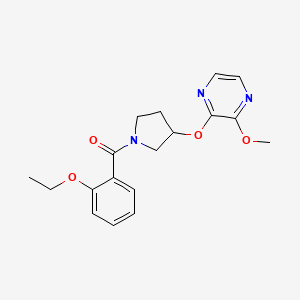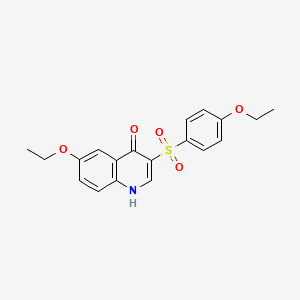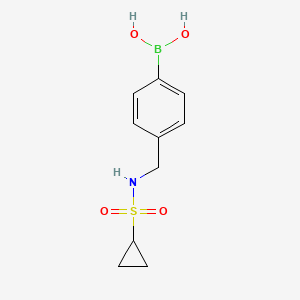
(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They are known for their ability to form stable covalent complexes with sugars, amino acids, and other compounds containing 1,2- or 1,3-diols . This property makes them useful in a variety of chemical reactions, including the Suzuki-Miyaura cross-coupling reaction .
Synthesis Analysis
The synthesis of boronic acids often involves the reaction of organometallic reagents with boranes or the reaction of triarylboranes with a ligand . The Suzuki-Miyaura cross-coupling reaction is a common method used to form carbon-carbon bonds using boronic acids .Molecular Structure Analysis
The molecular structure of boronic acids involves a boron atom bonded to an oxygen atom and two carbon atoms. The boron atom can hybridize to a trigonal sp2 or a tetrahedral sp3 form .Chemical Reactions Analysis
Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . The reaction involves the transmetalation of the boronic acid to a palladium complex, followed by reductive elimination to form the coupled product .Applications De Recherche Scientifique
Electrochemical Borylation
Boronic acids are pivotal in organic chemistry, serving as intermediates in synthesis and key motifs in medicines. A notable advancement is the electrochemical conversion of carboxylic acids to boronic acids, demonstrating an economical and scalable method. This technique is significant for synthesizing complex polycyclopropane natural products and showcases the broad applicability of boronic acids in synthetic chemistry (Barton et al., 2021).
Boronic Acid-Catalyzed Reactions
The catalytic properties of boronic acids enable highly enantioselective reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals. These reactions pave the way for creating densely functionalized cyclohexanes, highlighting boronic acid's versatility in catalysis and organic reaction mechanisms (Hashimoto et al., 2015).
Carbohydrate Recognition
A new class of carbohydrate-binding boronic acids has been developed, demonstrating superior complexing abilities with glycopyranosides under physiologically relevant conditions. These findings open avenues for designing oligomeric receptors and sensors for cell-surface glycoconjugates, showcasing the potential of boronic acids in biochemical recognition and sensing technologies (Dowlut & Hall, 2006).
Organic Room Temperature Phosphorescent (RTP) Materials
The cyclic-esterification of aryl boronic acids with dihydric alcohols offers a novel method for screening organic RTP and mechanoluminescent materials. This application demonstrates the role of boronic acids in developing new materials with unique optical properties, contributing to advancements in material science and photonic applications (Zhang et al., 2018).
Optical Modulation and Nanotechnology
Phenyl boronic acids conjugated with polymers have shown potential in optical modulation and saccharide recognition, leveraging the interaction between boronic acids and diols. This research illustrates the integration of boronic acid functionalities in nanotechnology and sensing applications, particularly in the development of nanotube-based sensors for biological molecules (Mu et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[(cyclopropylsulfonylamino)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c13-11(14)9-3-1-8(2-4-9)7-12-17(15,16)10-5-6-10/h1-4,10,12-14H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKQLUSZZBFWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNS(=O)(=O)C2CC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2650014.png)
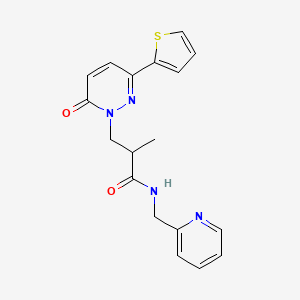
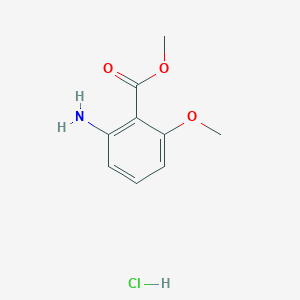
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2650019.png)
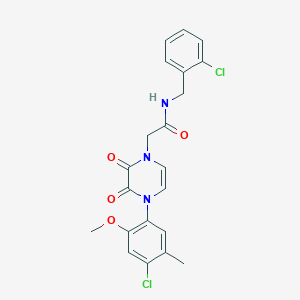
![3,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2650023.png)
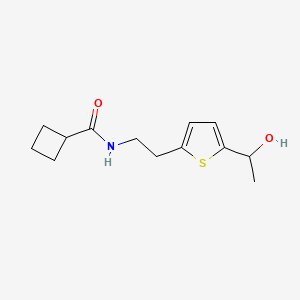
![2-amino-1-(2-methoxyethyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2650027.png)
![(2Z)-N-(2,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2650028.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2650031.png)
